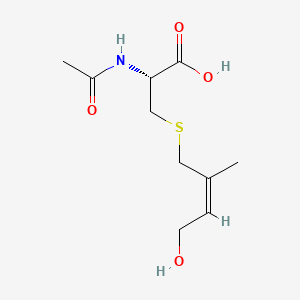
1-(4-Bromophenyl)-3-(hydroxymethyl)pyridazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromophenyl)-3-(hydroxymethyl)pyridazin-4-one is a chemical compound that belongs to the pyridazinone family. Compounds in this family are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a bromophenyl group and a hydroxymethyl group in the structure suggests that this compound may have unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-3-(hydroxymethyl)pyridazin-4-one typically involves the reaction of 4-bromobenzaldehyde with hydrazine derivatives under controlled conditions. The reaction may proceed through the formation of an intermediate hydrazone, which then undergoes cyclization to form the pyridazinone ring. Common reagents used in this synthesis include hydrazine hydrate, acetic acid, and various solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Bromophenyl)-3-(hydroxymethyl)pyridazin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an appropriate solvent.
Major Products
Oxidation: Formation of 1-(4-Bromophenyl)-3-formylpyridazin-4-one or 1-(4-Bromophenyl)-3-carboxypyridazin-4-one.
Reduction: Formation of 1-(4-Phenyl)-3-(hydroxymethyl)pyridazin-4-one.
Substitution: Formation of various substituted pyridazinones depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(4-Bromophenyl)-3-(hydroxymethyl)pyridazin-4-one depends on its specific biological target. In general, compounds in the pyridazinone family may interact with enzymes, receptors, or other proteins, modulating their activity. The bromophenyl and hydroxymethyl groups may enhance binding affinity and specificity to the target, leading to desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenyl-3-(hydroxymethyl)pyridazin-4-one: Lacks the bromine atom, which may result in different reactivity and biological activity.
1-(4-Chlorophenyl)-3-(hydroxymethyl)pyridazin-4-one: Contains a chlorine atom instead of bromine, which may affect its chemical properties and interactions.
1-(4-Methylphenyl)-3-(hydroxymethyl)pyridazin-4-one: Contains a methyl group instead of bromine, leading to different steric and electronic effects.
Uniqueness
1-(4-Bromophenyl)-3-(hydroxymethyl)pyridazin-4-one is unique due to the presence of the bromine atom, which can influence its chemical reactivity and biological interactions. The combination of the bromophenyl and hydroxymethyl groups may provide a distinct profile in terms of solubility, stability, and activity compared to similar compounds.
Propriétés
Formule moléculaire |
C11H9BrN2O2 |
|---|---|
Poids moléculaire |
281.10 g/mol |
Nom IUPAC |
1-(4-bromophenyl)-3-(hydroxymethyl)pyridazin-4-one |
InChI |
InChI=1S/C11H9BrN2O2/c12-8-1-3-9(4-2-8)14-6-5-11(16)10(7-15)13-14/h1-6,15H,7H2 |
Clé InChI |
UEBAXLHFMUBWGC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N2C=CC(=O)C(=N2)CO)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


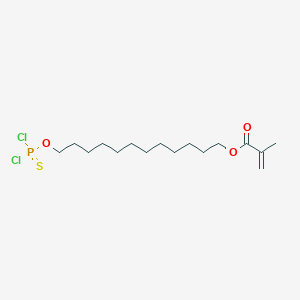
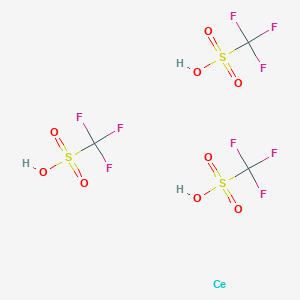
![N-cyclohexylcyclohexanamine;[dibromo(phosphono)methyl]phosphonic acid](/img/structure/B13848121.png)
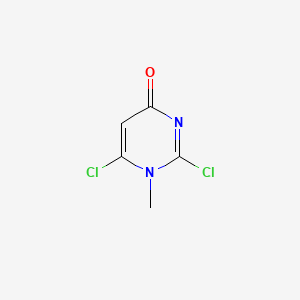
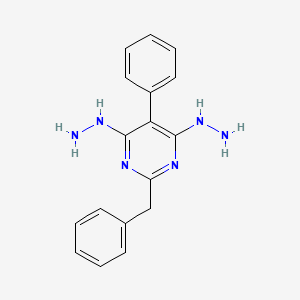
![2-[6,7-dimethoxy-1-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]naphthalen-2-yl]oxyacetic acid](/img/structure/B13848140.png)
![2-[[(2R,3S,4S,5R,6R)-5-(carboxymethoxy)-3,4,6-trihydroxyoxan-2-yl]methoxy]acetic acid](/img/structure/B13848148.png)
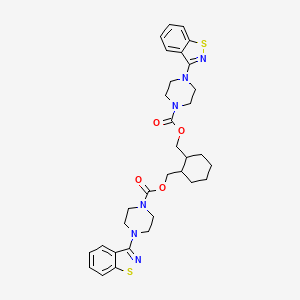

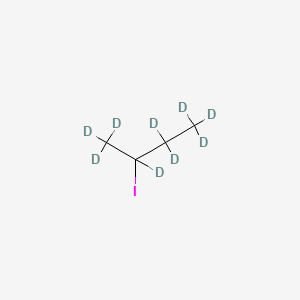
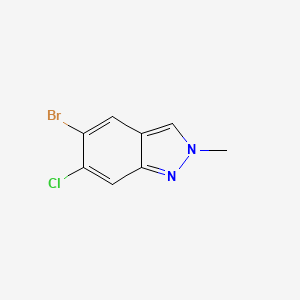
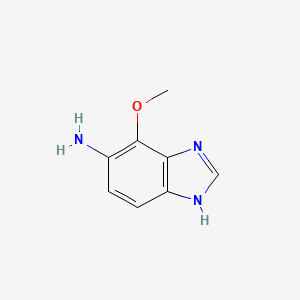
![(2R,3S,4R)-2-(3,4-dihydroxyphenyl)-4-[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-8-[(2R,3S,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol](/img/structure/B13848187.png)
